![molecular formula C16H21N7O B1681022 473930-22-2 (Free base) CAS No. 473930-22-2](/img/structure/B1681022.png)
473930-22-2 (Free base)
Übersicht
Beschreibung
“473930-22-2 (Free base)” is also known as SM-276001. It is a selective and potent TLR7 agonist . This compound can induce antitumor immune responses when dosed either intratracheally or orally .
Molecular Structure Analysis
The chemical formula of “473930-22-2 (Free base)” is C16H21N7O . Its exact mass is 327.18 and its molecular weight is 327.392 . The elemental composition is C, 58.70; H, 6.47; N, 29.95; O, 4.89 .Wissenschaftliche Forschungsanwendungen
Immunology & Inflammation
SM-276001 is used in the field of Immunology & Inflammation . It’s a potent and selective TLR7 agonist that induces an antitumor immune response . This makes it a valuable tool in studying immune responses and inflammation.
Antitumor Activity
SM-276001 has shown significant antitumor activity . It’s been found to induce an antitumor immune response, making it a potential candidate for cancer treatment research .
Interferon Induction
SM-276001 is an orally active interferon (IFN) inducer . Interferons are proteins that are produced and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and also tumor cells .
Drug Development
The compound “473930-22-2 (Free base)” plays a role in drug development . Its properties and effects are being studied for potential therapeutic applications.
Clinical Trials
“473930-22-2 (Free base)” is being used in clinical trials . These trials aim to evaluate its benefits, potential side effects, and effectiveness in treating or managing certain conditions.
Environmental Research
Wirkmechanismus
Target of Action
The primary target of the compound 473930-22-2, also known as SM-276001, is Toll-like Receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
SM-276001 acts as a potent and selective TLR7 agonist . It interacts with TLR7, triggering a response that leads to the induction of antitumor immune responses .
Biochemical Pathways
The activation of TLR7 by SM-276001 leads to the induction of interferon (IFN) . IFN is a group of signaling proteins that are released by host cells in response to the presence of several pathogens. In this case, the induced IFN contributes to the antitumor immune responses.
Pharmacokinetics
The compound SM-276001 is orally active . This suggests that it can be administered orally and is capable of being absorbed into the body through the digestive system to exert its effects.
Result of Action
The activation of TLR7 and the subsequent induction of IFN by SM-276001 result in antitumor immune responses . This means that the compound helps the immune system to recognize and combat tumor cells more effectively.
Action Environment
The action, efficacy, and stability of SM-276001 can be influenced by various environmental factors. For instance, the compound is stable under certain storage conditions (-25~-15℃ for powder form, -85~-65℃ for solvent form) . .
Eigenschaften
IUPAC Name |
6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOLEMXCBOQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
473930-22-2 (Free base) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.